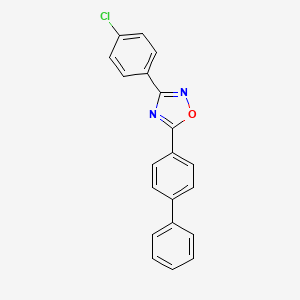

![molecular formula C14H23NO5 B5065013 diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)

diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate is a chemical compound with the linear formula C2H5OCH=C(COOC2H5)2 . It is also known by the synonyms DEEMM and Ethoxymethylenemalonic acid diethyl ester . This compound is used as a precursor to synthesize various other compounds such as pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo[1,5-a]pyrimidines, pyrimido[2,1-b]benzothiazoles, and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Since it is a 1,3-dicarbonyl compound, diethyl malonate has relatively acidic α-hydrogens (pK a = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . Other alkoxide bases are not typically used given the possibility of a transesterification reaction . The enolate is then alkylated via an S N2 reaction to form a monoalkylmalonic ester .Molecular Structure Analysis

The molecular structure of this compound is complex. The single crystals of a similar compound, diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM), were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 279-281 °C (lit.) and a density of 1.07 g/mL at 25 °C (lit.) .作用机制

The mechanism of action for the reactions involving diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate involves several steps. An enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A reasonable variation of the mechanism, in which piperidine acts as organocatalyst, involves the corresponding iminium intermediate as the acceptor .

安全和危害

This compound is considered hazardous. It is combustible and causes serious eye irritation . Precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

属性

IUPAC Name |

diethyl 2-[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-6-18-11(10-15(4)5)9-12(13(16)19-7-2)14(17)20-8-3/h9-10H,6-8H2,1-5H3/b11-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBKVNDMHAVER-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C\N(C)C)/C=C(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5064960.png)

![1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5064970.png)

![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5064978.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5064980.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)

![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)

![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)